3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves multiple steps, typically starting with the formation of the bicyclic core. This can be achieved through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it into a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane: Lacks the methoxybenzenesulfonyl group, resulting in different biological activities.
8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane: Lacks the imidazole ring, affecting its interaction with molecular targets.
Properties
IUPAC Name |
3-imidazol-1-yl-8-(2-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-16-4-2-3-5-17(16)24(21,22)20-13-6-7-14(20)11-15(10-13)19-9-8-18-12-19/h2-5,8-9,12-15H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNKSFBVLNFRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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